L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine
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Overview
Description
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is a peptide compound composed of four amino acids: cysteine, proline, tyrosine, and another cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for tyrosine and the second cysteine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which are crucial for the structural stability and function of proteins. The proline and tyrosine residues contribute to the peptide’s conformation and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-cysteine
- L-Prolyl-L-tyrosyl-L-cysteine
- L-Tyrosyl-L-cysteinyl-L-cysteine
Uniqueness
L-Cysteinyl-L-prolyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of disulfide bonds. This structural feature can significantly impact its biological activity and stability compared to other similar peptides.
Properties
CAS No. |
247067-57-8 |
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Molecular Formula |
C20H28N4O6S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28N4O6S2/c21-13(9-31)19(28)24-7-1-2-16(24)18(27)22-14(8-11-3-5-12(25)6-4-11)17(26)23-15(10-32)20(29)30/h3-6,13-16,25,31-32H,1-2,7-10,21H2,(H,22,27)(H,23,26)(H,29,30)/t13-,14-,15-,16-/m0/s1 |
InChI Key |
RLYKMQVWPVIQOQ-VGWMRTNUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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